
Ethyl 1-(2-Methoxyphenyl)indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-Methoxyphenyl)indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole core substituted with an ethyl ester group at the 2-position and a 2-methoxyphenyl group at the 1-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-Methoxyphenyl)indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with 2-methoxyphenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as toluene. The resulting product is then esterified using ethanol and a catalyst like sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反应分析
Types of Reactions
Ethyl 1-(2-Methoxyphenyl)indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the methoxy group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indole-2-carbinol derivatives.
Substitution: N-alkyl or N-acyl indole derivatives.
科学研究应用
Ethyl 1-(2-Methoxyphenyl)indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Ethyl 1-(2-Methoxyphenyl)indole-2-carboxylate involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, the indole core and carboxylate group chelate with magnesium ions in the active site of the enzyme, preventing the integration of viral DNA into the host genome . This chelation disrupts the enzyme’s function, thereby inhibiting viral replication.
相似化合物的比较
Similar Compounds
Ethyl indole-2-carboxylate: Lacks the 2-methoxyphenyl group, making it less bulky and potentially less selective in biological interactions.
Methyl 5-chloro-1H-indole-2-carboxylate: Contains a chlorine substituent, which can alter its reactivity and biological activity.
Indole-2-carboxamide derivatives: These compounds have a carboxamide group instead of an ester, which can significantly change their pharmacokinetic properties.
Uniqueness
Ethyl 1-(2-Methoxyphenyl)indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. The presence of the 2-methoxyphenyl group enhances its ability to interact with biological targets through π-π stacking and hydrophobic interactions, making it a valuable scaffold in drug design.
属性
分子式 |
C18H17NO3 |
|---|---|
分子量 |
295.3 g/mol |
IUPAC 名称 |
ethyl 1-(2-methoxyphenyl)indole-2-carboxylate |
InChI |
InChI=1S/C18H17NO3/c1-3-22-18(20)16-12-13-8-4-5-9-14(13)19(16)15-10-6-7-11-17(15)21-2/h4-12H,3H2,1-2H3 |
InChI 键 |
POHPBPUZVVEGTB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


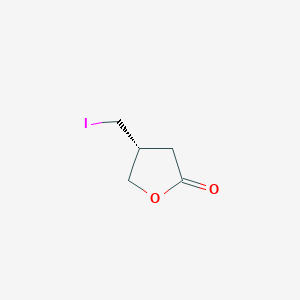
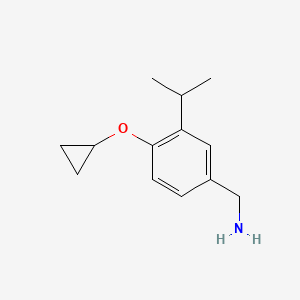

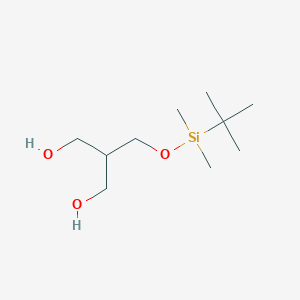
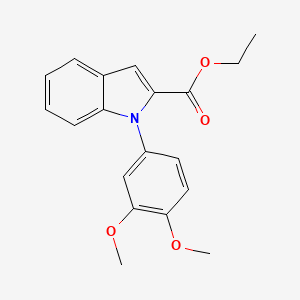
![2,2-diphenyl-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14803406.png)
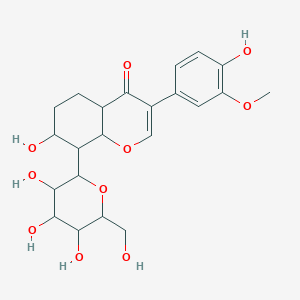
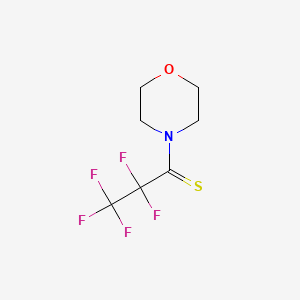
![2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate](/img/structure/B14803421.png)
![2-{[(E)-(3-methylphenyl)methylidene]amino}benzonitrile](/img/structure/B14803430.png)




